molecular formula C21H21NO3 B8271121 1-(1-Hydroxynaphth-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 897035-11-9

1-(1-Hydroxynaphth-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8271121
CAS RN: 897035-11-9
M. Wt: 335.4 g/mol
InChI Key: YAIHHHYSJLBFDT-UHFFFAOYSA-N
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Description

Phenanthrene is a tricyclic aromatic hydrocarbon and is often used as a model substrate for studies on the metabolism of carcinogenic PAHs . It’s commonly found as a pollutant in soils, estuarine waters, sediments, and other terrestrial and aquatic sites .


Synthesis Analysis

The synthesis of phenanthrene-related compounds involves various chemical reactions. For instance, 2-acetyl-4-allyl-1-hydroxy naphthalene was synthesized efficiently via Claisen rearrangement of 2-acetyl-1-allyloxynaphthalene . The Claisen-Schmidt condensation of the latter precursor afforded the corresponding chalcones, which were exploited to synthesize a series of potential heterocycles such as pyrazoline, isoxazoline, benzocoumarin, and benzoflavone .


Molecular Structure Analysis

Phenanthrene is a tricyclic aromatic hydrocarbon. It is the smallest aromatic hydrocarbon to have a “bay-region” and a “K-region”, which are areas of the molecule that are often sites of metabolic attack .


Chemical Reactions Analysis

Phenanthrene is degraded by some soil bacteria through one of two different routes. In one route, 1-hydroxy-2-naphthoic acid is oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the Naphthalene Pathway to salicylate which can be further metabolized . In the other pathway, the ring of 1-hydroxy-2-naphthoic acid is cleaved and further metabolized via the Phthalate Pathway .


Physical And Chemical Properties Analysis

Phenanthrene is a low-molecular-weight PAH and is considered to be non- or slightly toxic to hydrocarbon-degrading bacterial cells because of its low bioavailability .

Mechanism of Action

The metabolism of phenanthrene by Streptomyces flavovirens and the marine cyanobacterium Agmenellum quadruplicatum PR-6 is more similar to that reported in mammalian and fungal enzyme systems than those catalyzed by bacteria . Both oxidize phenanthrene to phenanthrene trans -9,10-dihydrodiol via a monooxygenase-epoxide hydrolase-catalyzed reaction rather than by a dioxygenase .

Safety and Hazards

Although phenanthrene is not mutagenic or carcinogenic, it has been shown to be toxic to marine diatoms, gastropods, mussels, crustaceans, and fish .

Future Directions

The metabolic fate of 1-methoxyphenanthrene from phenanthrene was first reported in Synechococcus sp. PR-6 . This organism may detoxify other 1-phenanthrols. The metabolic fate of 1-methoxyphenanthrene in Synechococcus sp. PR-6 remains to be elucidated .

properties

CAS RN

897035-11-9

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol

InChI

InChI=1S/C21H21NO3/c1-24-18-11-14-9-10-22-20(17(14)12-19(18)25-2)16-8-7-13-5-3-4-6-15(13)21(16)23/h3-8,11-12,20,22-23H,9-10H2,1-2H3

InChI Key

YAIHHHYSJLBFDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=C(C4=CC=CC=C4C=C3)O)OC

Origin of Product

United States

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